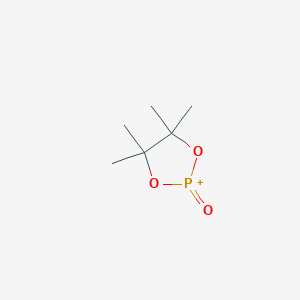

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is a chemical compound used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Synthesis Analysis

This compound is used as a preligand in palladium-catalyzed Kumada cross-coupling reactions of aryl tosylates with Grignard reagents . It also acts as a catalyst for reversible chain transfer polymerizations . The reaction of 4,4,5,5-tetramethyl-2- (2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane with hexafluoroacetone leads to the simultaneous formation of regioisomeric cage (P–C/P–O)-phosphoranes .Molecular Structure Analysis

The empirical formula of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is C6H13O3P. Its molecular weight is 164.14 . The SMILES string representation isCC1(C)OPHOC1(C)C . Chemical Reactions Analysis

This compound is used in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It is also used in the synthesis of oxapalladacycle as a catalyst for Markovnikov-type addition .Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is a powder with a melting point of 99-106 °C . It has a functional group of phosphine .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a preligand in palladium-catalyzed Kumada cross-coupling reactions . These reactions are pivotal for creating carbon-carbon bonds between aryl tosylates and Grignard reagents. The ability to form these bonds is fundamental in the synthesis of complex organic molecules, which has vast implications in pharmaceuticals and materials science .

Catalyst for Reversible Chain Transfer Polymerizations

It acts as a catalyst for reversible chain transfer polymerizations . This application is significant in polymer chemistry where control over the molecular weight of polymers is crucial. It allows for the synthesis of polymers with predetermined properties, which is essential for creating specialized materials with specific characteristics .

Synthesis of Glycosyl Donors and Ligands

The compound is used as a phosphitylation reagent for alcohols and heteroatomic nucleophiles. This leads to the formation of glycosyl donors and ligands, which are useful in various biochemical applications, including drug design and synthesis of complex carbohydrates .

Derivatization of Lignin for NMR Analysis

In the field of analytical chemistry, specifically 31P NMR analysis , this compound is utilized to derivatize lignin samples. This application is crucial for understanding the complex structure of lignin, which can lead to advancements in biofuels and materials science .

Synthesis of Oxapalladacycles

It is a reactant for the synthesis of oxapalladacycles , which serve as catalysts for Markovnikov-type addition reactions. These reactions are important for the synthesis of various organic compounds, particularly in the development of new molecules with potential applications in medicine and agriculture .

Buchwald-Hartwig Cross Coupling Reaction

The compound is suitable for the Buchwald-Hartwig cross coupling reaction, which is a method for forming carbon-nitrogen bonds. This reaction is widely used in the synthesis of amines, an essential class of compounds in chemical synthesis, pharmaceuticals, and agrochemicals .

Heck Reaction

It is also applicable in the Heck reaction, which is another valuable method for forming carbon-carbon bonds. This reaction is used in the synthesis of fine chemicals and pharmaceuticals, where the formation of such bonds is often a key step in the construction of complex organic molecules .

Hiyama Coupling

Lastly, the compound finds application in Hiyama coupling reactions, which are used to create carbon-silicon bonds. These bonds are significant in the field of organosilicon chemistry, which has applications in materials science, particularly in the development of silicon-containing polymers and electronics .

Wirkmechanismus

Target of Action

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide, also known as 1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-, 2-oxide, is primarily used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This process results in the formation of useful glycosyl donors and ligands .

Mode of Action

The compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process known as phosphitylation . This interaction results in the formation of phosphite esters, which are useful intermediates in organic synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of glycosyl donors and ligands . These molecules play crucial roles in various biochemical processes, including signal transduction, protein folding, and cellular adhesion .

Result of Action

The primary result of the action of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is the formation of phosphite esters . These compounds are valuable intermediates in organic synthesis and can be used to produce a wide variety of biologically active molecules .

Action Environment

The action of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide can be influenced by various environmental factors. For instance, the presence of moisture can lead to the decomposition of the compound . Therefore, it is typically stored under an inert gas to prevent exposure to moisture . Additionally, the efficiency of the phosphitylation process can be affected by the nature of the solvent, the temperature, and the pH of the reaction environment.

Safety and Hazards

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-ium 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVBQXVOGPKEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O[P+](=O)O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461865 | |

| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

CAS RN |

16352-18-4 | |

| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide in the study?

A1: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide serves as the phosphonyl source in the palladium-catalyzed asymmetric hydrophosphorylation of styrene []. This reaction involves the addition of a phosphorous-hydrogen bond across the carbon-carbon double bond of styrene, resulting in the formation of a chiral phosphonate product.

Q2: How does the structure of the 3'-sulfonyl BINAPHOS ligand influence the reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide?

A2: The study investigates the impact of different 3'-sulfonyl BINAPHOS ligands on the enantioselectivity of the hydrophosphorylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide []. It was discovered that the electronic properties of the substituents on the ligand significantly impact the reaction outcome. Specifically, a combination of an electron-rich phosphine moiety and an electron-deficient 3'-sulfone moiety within the ligand structure resulted in the highest observed enantioselectivity for the formation of the desired chiral phosphonate product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)